molecular formula C18H11NO4 B5913282 4-hydroxy-3-(2-oxo-2H-chromen-3-yl)quinolin-2(1H)-one

4-hydroxy-3-(2-oxo-2H-chromen-3-yl)quinolin-2(1H)-one

Cat. No.: B5913282
M. Wt: 305.3 g/mol
InChI Key: BDFRTCNSCCPAFO-UHFFFAOYSA-N
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Description

4-hydroxy-3-(2-oxo-2H-chromen-3-yl)quinolin-2(1H)-one is a complex organic compound that combines the structural features of both quinoline and coumarin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-(2-oxo-2H-chromen-3-yl)quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxyquinolin-2(1H)-one with 3-acetylcoumarin under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-(2-oxo-2H-chromen-3-yl)quinolin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups in the coumarin and quinoline moieties can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Formation of quinolinone derivatives.

    Reduction: Formation of hydroxyquinoline and hydroxycoumarin derivatives.

    Substitution: Formation of halogenated quinoline or coumarin derivatives.

Scientific Research Applications

4-hydroxy-3-(2-oxo-2H-chromen-3-yl)quinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-(2-oxo-2H-chromen-3-yl)quinolin-2(1H)-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    DNA Intercalation: Binding to DNA and interfering with its replication and transcription processes.

    Signal Transduction: Modulating signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinolin-2(1H)-one: Shares the quinoline core structure.

    3-acetylcoumarin: Shares the coumarin core structure.

    Coumarin derivatives: Various compounds with the coumarin scaffold.

Uniqueness

4-hydroxy-3-(2-oxo-2H-chromen-3-yl)quinolin-2(1H)-one is unique due to its combined structural features of quinoline and coumarin, which may confer distinct biological and chemical properties compared to its individual components.

Properties

IUPAC Name

4-hydroxy-3-(2-oxochromen-3-yl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO4/c20-16-11-6-2-3-7-13(11)19-17(21)15(16)12-9-10-5-1-4-8-14(10)23-18(12)22/h1-9H,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFRTCNSCCPAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=C(C4=CC=CC=C4NC3=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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